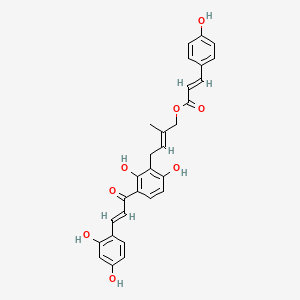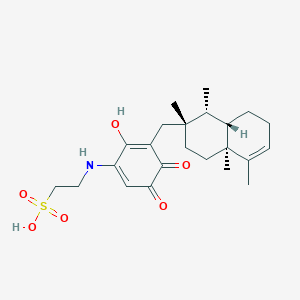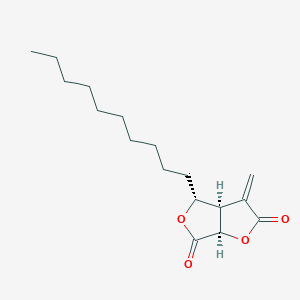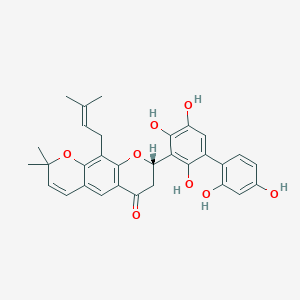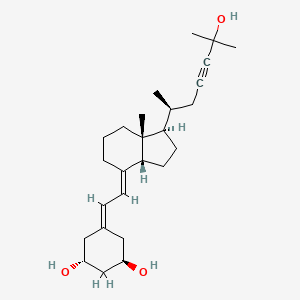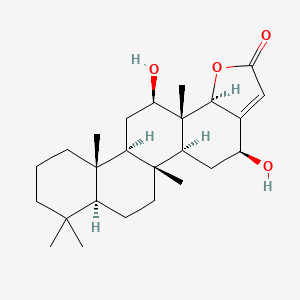
Zampanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zampanolide is a natural product found in Cacospongia mycofijiensis with data available.
Wissenschaftliche Forschungsanwendungen
Microtubule-Stabilizing Activity
Zampanolide, a 20-membered macrolide from a Tongan marine sponge, exhibits potent microtubule-stabilizing activity. It is notable for its ability to stabilize microtubules and block cells in the G(2)/M phase of the cell cycle. This compound shows cytotoxicity in the low nanomolar range and induces microtubule bundles in cells, leading to tubulin assembly both in cells and in purified tubulin preparations. Interestingly, zampanolide is not a substrate for the P-glycoprotein drug efflux pump, highlighting its potential in overcoming drug resistance mechanisms (Field et al., 2009).
Anticancer Potential
Research has identified zampanolide and its structural relative, dactylolide, as promising new tubulin-assembly agents with significant anticancer potential. The cytotoxicity of zampanolide towards various cancer cell lines and its mechanism of action as a tubulin-assembly agent position it as a candidate for new anticancer drugs (Chen & Kingston, 2014).
Activity in Resistant Cancer Cells
Zampanolide has demonstrated potent activity in mammalian cells, including the ability to inhibit cell migration. It is not susceptible to single amino acid mutations at the taxoid site of β-tubulin, suggesting its effectiveness even in drug-resistant cancer cells. Zampanolide's resistance to mutation-induced ineffectiveness, combined with its inhibition of cell growth in paclitaxel and epothilone resistant cells, underlines its potential as a therapeutic agent (Field et al., 2017).
Synthesis and Derivatives
The chemical structure of zampanolide, which involves covalent binding to β-tubulin, distinguishes it from other microtubule-stabilizing agents. Attempts have been made to synthesize zampanolide and its mimics, focusing on modifying its chemically fragile side chain to enhance drug-like properties and stability. This includes the design of bioisosteres and streamlined synthetic approaches for the construction of zampanolide mimics (Chen et al., 2020).
Eigenschaften
Produktname |
Zampanolide |
|---|---|
Molekularformel |
C29H37NO6 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
NJZJMJVVSZTAGX-UFYKQBJPSA-N |
Isomerische SMILES |
C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O |
Kanonische SMILES |
CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O |
Synonyme |
(+)-zampanolide zampanolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




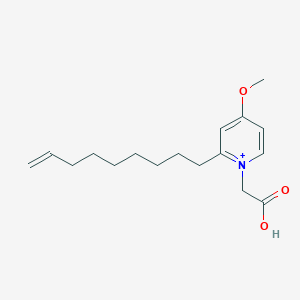
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)
